7-Bromo-1-tetralone

Description

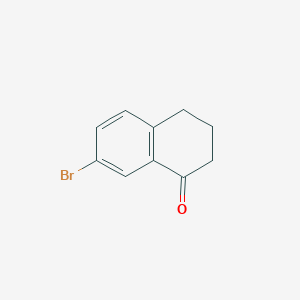

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVDCGFUUUJCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291328 | |

| Record name | 7-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32281-97-3 | |

| Record name | 32281-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Bromo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-1-tetralone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of chemical and pharmaceutical compounds.[1] Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 7-bromo-3,4-dihydronaphthalen-1(2H)-one, possesses a tetralone core with a bromine substituent on the aromatic ring. This bromine atom provides a reactive handle for various cross-coupling and nucleophilic substitution reactions, making it a key precursor for the synthesis of more complex molecules.[2][3]

Structure:

The chemical structure of this compound is depicted below:

Physical and Chemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Physical State | White to yellow to brown powder/crystals | [4] |

| Melting Point | 71.0 - 80.0 °C | [4] |

| Boiling Point | 157 °C at 8 mmHg | [1] |

| Density | 1.511 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents | |

| UV max (in Ethanol) | 305 nm | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is well-supported by various spectroscopic techniques. The following data provides a reference for its characterization.

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.14 (s, 1H), 7.56 (d, J=8.6 Hz, 1H), 7.14 (d, J=8.6 Hz, 1H), 2.90 (t, J=6.2 Hz, 2H), 2.65 (t, J=6.2 Hz, 2H), 2.13 (q, J=6.2 Hz, 2H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 196.96, 143.09, 136.09, 134.06, 130.60, 129.99, 120.64, 36.76, 29.15, 22.96 | [1] |

| FT-IR (neat) | ν (cm⁻¹): 2949, 1676, 1585, 1404, 1259, 1221, 1190, 1065, 910, 824, 809 | [1] |

| LC-MS | Retention time 4.79 min, m/z [M+H] = 224.99 | [1] |

| HRMS (ESI) | m/z calcd. for C₁₀H₁₀OBr⁺: 224.9905; found 224.9910 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. Below are representative experimental protocols.

Synthesis of this compound via Friedel-Crafts Acylation

One of the common methods for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.[5]

Materials:

-

4-(4-bromophenyl)butanoic acid

-

Phosphorus pentoxide (P₂O₅)

-

Toluene

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution

-

Methyl tert-butyl ether

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-(4-bromophenyl)butanoic acid in toluene, add phosphorus pentoxide.

-

Heat the reaction mixture to 110 °C and stir for 2 hours.[2]

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by pouring it into ice water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with methyl tert-butyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of heptane and ethyl acetate (e.g., 6:1 to 4:1) as the eluent.[1]

-

Recrystallize the purified product from hexane to obtain pure this compound.[1]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the spectra using appropriate software to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Key Reactions and Applications

This compound is a valuable precursor in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery.[2][6] Its bromine atom allows for a variety of transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8]

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents.

General Reaction Scheme: this compound + R-B(OH)₂ --[Pd Catalyst, Base]--> 7-R-1-tetralone + HBr + B(OH)₃

This reaction significantly expands the molecular diversity achievable from this compound, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies in drug development.

Visualizations

The following diagrams illustrate a key synthetic pathway and a representative reaction of this compound.

Caption: Intramolecular Friedel-Crafts acylation for the synthesis of this compound.

Caption: Suzuki-Miyaura cross-coupling reaction of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. H50604.06 [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

The Synthesis and Emergence of 7-Bromo-1-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-tetralone, a versatile bicyclic aromatic ketone, has emerged as a crucial intermediate in the realms of medicinal chemistry and materials science. Its strategic functionalization allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals and novel fluorescent probes. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and a summary of its key physicochemical and spectroscopic data. The document also explores its significance as a synthetic intermediate, tracing its utility from fundamental organic synthesis to its application in contemporary drug discovery and materials science.

Introduction: The Significance of this compound

This compound (CAS No. 32281-97-3) is a substituted tetralone, a class of compounds featuring a fused aromatic and cyclohexanone ring system. The presence of a bromine atom on the aromatic ring at the 7-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig transformations, enabling the introduction of diverse substituents. This reactivity, coupled with the inherent structural features of the tetralone scaffold, makes this compound a sought-after precursor for the synthesis of biologically active molecules, particularly in the development of agents targeting neurological disorders.[1][2] Furthermore, its conjugated aromatic structure serves as a core for the design of novel fluorescent dyes used in the detection of analytes in food and pharmaceutical samples.[3]

While the specific moment of its "discovery" is not extensively documented, its prominence in the scientific literature has grown with the increasing demand for functionalized scaffolds in drug development and materials science. Its value lies not in a singular discovery event, but in its continued application as a versatile and reliable synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32281-97-3 | [3] |

| Molecular Formula | C₁₀H₉BrO | [3] |

| Molecular Weight | 225.08 g/mol | [3] |

| Melting Point | 78 °C | [3] |

| Boiling Point | 157 °C / 8 mmHg | [3] |

| Density | 1.511 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to yellow to brown powder/crystals | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.91 (d, J=2.1 Hz, 1H), 7.71 (dd, J=8.1, 2.1 Hz, 1H), 7.34 (d, J=8.1Hz, 1H), 2.90 (t, J=6.0Hz, 2H), 2.61 (t, J=6.3 Hz, 2H), 1.99-2.07 (m, 2H) | [3] |

| ¹³C NMR (100 MHz; CDCl₃; 25 °C) | δ 22.96 (CH₂), 29.15 (CH₂), 36.76 (CH₂), 120.64 (C), 129.99 (CH), 130.60 (CH), 134.06 (C), 136.09 (CH), 143.09 (C ), 196.96 (C) | [3] |

| FT-IR (neat, ν) | 2949, 1676, 1585, 1404, 1259, 1221, 1190, 1065, 910, 824, 809 cm⁻¹ | [3] |

| LC-MS | Retention time 4.79 min, m/z [M+H] = 224.99 | [3] |

| HRMS (ESI) | m/z calcd. for C₁₀H₁₀OBr⁺: 224.9905; found 224.9910 | [3] |

| UV (max) | 305 nm (in Ethanol) | [3] |

| EIMS | m/z (relative intensity): 226 (M⁺+2, 100), 224 (M⁺, 100), 198 (75), 196 (75), 170 (60), 168 (60), 115 (45), 89 (58) | [3] |

Synthesis of this compound

Two primary synthetic strategies have been reported for the preparation of this compound: the direct bromination of 1-tetralone and the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butyric acid.

Synthesis via Direct Bromination of 1-Tetralone

This method involves the electrophilic aromatic substitution of 1-tetralone with bromine, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Synthetic pathway for this compound via direct bromination.

-

To a round-bottomed flask maintained at 0 °C, add aluminum chloride (19.6 g, 146.8 mmol) under a nitrogen atmosphere.

-

Slowly add 1-tetralone (8.62 g, 58.9 mmol) over 10 minutes.

-

Heat the reaction mixture to 90 °C in an oil bath and maintain for approximately 45 minutes.

-

Add bromine (3.6 mL, 11.2 g, 70.1 mmol) to the reaction mixture.

-

Stir the mixture at 90 °C for 1 hour.

-

Quench the reaction by adding 30 mL of ice water followed by 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.

-

After cooling to 0 °C, add 6M sodium hydroxide (NaOH) and extract the mixture with methyl tert-butyl ether.

-

Dry the combined organic extracts over magnesium sulfate (MgSO₄).

-

Purify the crude product by column chromatography (heptane/ethyl acetate gradient from 6:1 to 4:1) and subsequent recrystallization from hexane to yield this compound.

Synthesis via Intramolecular Friedel-Crafts Acylation

This approach involves the cyclization of 4-(4-bromophenyl)butyric acid using a strong acid catalyst, such as polyphosphoric acid (PPA).[3] This method is an example of an intramolecular Friedel-Crafts acylation, a powerful reaction for the formation of cyclic ketones.[4]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

-

Add 4-(4-bromophenyl)butyric acid (97 g, 397 mmol) to polyphosphoric acid (580 g).

-

Stir the resulting mixture at 90 °C for 10 minutes.

-

Cool the mixture to 0 °C and add 6M sodium hydroxide (NaOH).

-

Extract the mixture with methyl tert-butyl ether.

-

Dry the combined organic extracts over magnesium sulfate (MgSO₄) to yield the crude product.

-

Purify the product by column chromatography (heptane/ethyl acetate gradient from 6:1 to 4:1) and recrystallization from hexane to afford this compound.

Logical Workflow: Application in Drug Discovery

The utility of this compound as a synthetic intermediate is evident in its application in drug discovery workflows. The tetralone core can be elaborated through various chemical transformations to generate a library of compounds for biological screening.

Caption: A generalized workflow for the use of this compound in drug discovery.

Conclusion

This compound is a fundamentally important synthetic building block with broad applications in medicinal chemistry and materials science. The synthetic routes of direct bromination and intramolecular Friedel-Crafts acylation provide reliable and scalable methods for its preparation. The detailed experimental protocols and compiled data within this guide offer a valuable resource for researchers and professionals in the field. The continued exploration of the reactivity of this compound is anticipated to lead to the discovery of novel therapeutic agents and advanced materials.

References

Physical characteristics of 7-Bromo-1-tetralone (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 7-Bromo-1-tetralone, a key intermediate in organic synthesis and medicinal chemistry. The document focuses on its melting and boiling points, presenting a compilation of reported data, standardized experimental methodologies for their determination, and a logical workflow for the synthesis and characterization of such compounds.

Physical Properties of this compound

This compound is a solid organic compound, appearing as a white to light yellow or brown powder or crystalline solid. Its physical properties, particularly the melting and boiling points, are crucial indicators of purity and are essential for its application in further chemical reactions.

The following table summarizes the reported melting and boiling points for this compound from various chemical suppliers and databases. The variation in melting point ranges can be attributed to differences in purity and the analytical methods employed.

| Physical Property | Reported Value(s) |

| Melting Point | 45-47 °C[1] |

| 71.0-80.0 °C[2] | |

| 73-77 °C | |

| 74-78 °C[3] | |

| 74-80 °C | |

| 75-79 °C[1] | |

| 75-80 °C[4] | |

| 78 °C[1] | |

| Boiling Point | 157 °C at 8 mmHg[1][5] |

| 248-249 °C |

Experimental Protocols for Physical Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range. The following is a general protocol for melting point determination using a capillary method, a common technique in organic chemistry labs.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Thiele tube with heating oil)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of dry, crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range. A narrow melting range (0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds like this compound, which may decompose at their atmospheric boiling point, vacuum distillation is often employed to determine the boiling point at a reduced pressure.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube setup

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., oil bath, heating mantle)

-

Vacuum source (for vacuum distillation)

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of liquid this compound (if melted) or a solution in a high-boiling solvent is placed in a small test tube. A capillary tube, with its open end down, is placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Synthesis and Characterization Workflow

The synthesis of this compound, like many organic compounds, follows a logical progression from starting materials to a purified and well-characterized final product. This workflow is essential for ensuring the quality and reliability of the compound for research and development purposes.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound 32281-97-3 | 東京化成工業株式会社 [tcichemicals.com]

- 4. 7-溴-3,4-二氢萘-1(2H)-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 32281-97-3 [chemicalbook.com]

Solubility Profile of 7-Bromo-1-tetralone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-1-tetralone, a key intermediate in pharmaceutical synthesis.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document presents a compilation of its known physical properties, a general solubility description, and a detailed, adaptable experimental protocol for determining its solubility in various organic solvents. An illustrative table of potential solubility data is provided for guidance. Furthermore, a standardized experimental workflow for solubility determination is visually represented to aid in laboratory application.

Introduction

This compound (CAS No. 32281-97-3) is a brominated derivative of tetralone, widely utilized as a versatile building block in medicinal chemistry and organic synthesis.[2] Its structure is foundational for the development of a range of pharmaceuticals and other biologically active molecules.[1][2][3] Understanding the solubility profile of this compound in various organic solvents is critical for its application in synthesis, purification, and formulation development. This guide aims to provide a foundational understanding of its solubility and a practical framework for its experimental determination.

Molecular Structure:

-

IUPAC Name: 7-bromo-3,4-dihydronaphthalen-1(2H)-one[4]

-

Molecular Formula: C₁₀H₉BrO[4]

-

Molecular Weight: 225.08 g/mol [4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties influence its solubility behavior.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 74-80 °C | [2] |

| Boiling Point | 157 °C @ 8 mmHg | [5] |

| Density | ~1.511 g/cm³ (Predicted) | [6] |

| UV max in Ethanol | 305 nm | [6] |

Solubility Profile

While specific quantitative data is scarce, this compound is generally described as being soluble in organic solvents such as alcohols and ethers.[5] Based on its structure—a moderately polar ketone functional group and a larger, nonpolar bromo-aromatic and aliphatic framework—its solubility is expected to vary across different organic solvents.

Illustrative Solubility Data

The following table presents a hypothetical, yet representative, solubility profile of this compound in a range of common organic solvents at two different temperatures. This data is intended for illustrative purposes to guide solvent selection for experimental work.

| Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) (Illustrative) | Solubility at 70°C ( g/100 mL) (Illustrative) |

| Hexane | 0.1 | < 0.5 | ~2.0 |

| Toluene | 2.4 | ~5.0 | > 20.0 |

| Dichloromethane | 3.1 | > 25.0 | > 50.0 |

| Acetone | 5.1 | ~15.0 | > 40.0 |

| Ethyl Acetate | 4.4 | ~10.0 | > 30.0 |

| Isopropanol | 3.9 | ~8.0 | > 25.0 |

| Ethanol | 4.3 | ~12.0 | > 35.0 |

| Methanol | 5.1 | ~10.0 | > 30.0 |

Experimental Protocol for Solubility Determination

This section outlines a detailed gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with heating

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

-

Pipettes and other standard laboratory glassware

Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 70°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the vial at the set temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pre-heated (if at elevated temperature) pipette. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute (e.g., 50-60°C). A vacuum oven can be used to expedite this process.

-

Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(m_final - m_initial) / V_sample] * 100

Where:

-

m_final is the mass of the vial with the dried solute.

-

m_initial is the mass of the empty vial.

-

V_sample is the volume of the filtered supernatant.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship in Synthesis and Purification

The solubility profile of this compound is a key factor in its synthesis and purification, particularly in the context of recrystallization.

Caption: Role of solubility in the purification of this compound by recrystallization.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a robust framework for its determination. The provided experimental protocol is a reliable method for generating precise solubility data in various organic solvents, which is essential for optimizing reaction conditions, developing purification strategies, and enabling formulation studies in drug development. The illustrative data and workflow diagrams serve as practical tools for researchers and scientists working with this important synthetic intermediate.

References

In-Depth Technical Guide: Characterization of CAS Number 32281-97-3 (7-Bromo-1-tetralone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound identified by CAS number 32281-97-3, chemically known as 7-Bromo-1-tetralone. This document consolidates its chemical and physical properties, spectroscopic data, and known applications. While primarily recognized as a key intermediate in organic synthesis, its potential role in the development of novel chemical entities for pharmaceutical and material science applications is also discussed. The information is presented to support research and development activities requiring this versatile chemical building block.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 32281-97-3 | [1][2] |

| IUPAC Name | 7-bromo-3,4-dihydronaphthalen-1(2H)-one | [3] |

| Synonyms | 7-Bromo-3,4-dihydro-1(2H)-naphthalenone, 7-Bromo-α-tetralone | [1][4] |

| Molecular Formula | C₁₀H₉BrO | [1][2] |

| Molecular Weight | 225.08 g/mol | [2] |

| Appearance | White to light yellow or beige solid/powder to crystal | [4][5] |

| Melting Point | 74-80 °C | [6][7] |

| Boiling Point | 157 °C at 8 mmHg | [8][9] |

| Density | 1.511 ± 0.06 g/cm³ (Predicted) | [8][9] |

| Solubility | Soluble in organic solvents like methanol and ethanol. | [5][8] |

| Storage Temperature | 2-8°C, recommended in a cool, dark place, and under an inert gas. | [2][5][8] |

Spectroscopic and Analytical Data

The structural characterization of this compound is supported by various spectroscopic techniques. The available data is crucial for its identification and quality control in synthetic applications.

| Spectroscopic Data | Values | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.13 (2H, q, J=6.2 Hz), 2.65 (2H, t, J=6.2 Hz), 2.90 (2H, t, J=6.2 Hz), 7.14 (1H, d, J=8.6 Hz), 7.56 (1H, d, J=8.6 Hz), 8.14 (1H, s). | [9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 22.96 (CH₂), 29.15 (CH₂), 36.76 (CH₂), 120.64 (C), 129.99 (CH), 130.60 (CH), 134.06 (C), 136.09 (CH), 143.09 (C), 196.96 (C). | [9] |

| FT-IR (neat, cm⁻¹) | 2949, 1676, 1585, 1404, 1259, 1221, 1190, 1065, 910, 824, 809. | [9] |

| LC-MS | Retention time 4.79 min, m/z [M+H] = 224.99. | [9] |

| HRMS (ESI) | m/z calculated for C₁₀H₁₀OBr⁺: 224.9905; found 224.9910. | [9] |

| UV (max, in Ethanol) | 305 nm | [9] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 4-(4-bromophenyl)butanoic acid through an intramolecular Friedel-Crafts acylation. Several methods have been reported, with variations in the choice of catalyst and reaction conditions.

Synthesis from 4-(4-bromophenyl)butanoic acid

A common and efficient method involves the cyclization of 4-(4-bromophenyl)butanoic acid using a dehydrating agent such as polyphosphoric acid or phosphorus pentoxide.

Experimental Protocol:

-

Preparation of 4-(4-bromophenyl)butanoic acid: This precursor can be synthesized from 4-bromophenylacetic acid and malonic acid via the Knoevenagel condensation followed by reduction and hydrolysis, or other standard synthetic routes.

-

Cyclization Reaction:

-

To a reaction vessel, add 4-(4-bromophenyl)butanoic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) in excess (e.g., 10 times the weight of the acid).

-

The mixture is heated with stirring, for instance at 90°C for 10 minutes.

-

The reaction is monitored for completion using an appropriate technique (e.g., TLC).

-

Upon completion, the reaction mixture is cooled to 0°C.

-

The mixture is then carefully quenched by the addition of ice water and neutralized with a base (e.g., 6M NaOH).

-

The product is extracted with an organic solvent (e.g., methyl tert-butyl ether).

-

The combined organic layers are washed, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by flash chromatography or recrystallization to yield this compound.

Synthesis of this compound.

Biological Activity and Applications

Biological Activity

Direct studies on the biological activity of this compound are limited in publicly available literature. It is most frequently described as a biochemical reagent and a versatile intermediate for the synthesis of more complex molecules with potential biological activities.[2] The reactivity of the bromine atom and the ketone functional group allows for a variety of chemical modifications, making it a valuable scaffold in medicinal chemistry.

While specific data for this compound is scarce, related structures, specifically derivatives of 2-bromo-1-tetralone, have been investigated for their potential antitumor and antifungal properties. It is plausible that derivatives of this compound could also exhibit interesting pharmacological profiles, particularly in areas such as neurology.[1][8] However, further research is required to establish any specific biological effects of the parent compound.

Applications in Synthesis

The primary application of this compound is as a building block in organic synthesis.[1][8] Its bicyclic aromatic structure is a key component in the synthesis of various chemical entities.[9] A notable application is in the development of fluorescent probes for the detection of substances in food and drugs.[9] The tetralone core can be chemically modified to create push-pull systems that exhibit changes in fluorescence upon interaction with an analyte.[9]

Applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 32281-97-3) is a well-characterized chemical compound with established physical and spectroscopic properties. Its primary value lies in its role as a versatile synthetic intermediate in medicinal chemistry and material science. While direct biological activity data for this compound is not extensively documented, its chemical structure presents significant opportunities for the development of novel, biologically active molecules and functional materials. This guide provides a foundational understanding for researchers and developers utilizing this compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CAS#:32281-97-3 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 252731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 7-Bromo-1-tetralone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-tetralone is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural features, combining a reactive ketone group and a bromine-substituted aromatic ring, make it a versatile building block for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of the molecular characteristics, synthetic methodologies, and significant applications of this compound, with a particular focus on its role in the development of pharmaceuticals.

Core Molecular and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₉BrO.[1] Its key quantitative properties are summarized in the table below, providing a valuable resource for researchers in designing and executing chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.08 g/mol | [1] |

| CAS Number | 32281-97-3 | [2] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 157 °C at 8 mmHg | [2] |

| Density | 1.511 g/cm³ (Predicted) | [2] |

| Appearance | White to yellow to brown powder |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common and effective approach involves the Friedel-Crafts acylation of a substituted benzene derivative, followed by cyclization and subsequent bromination. A detailed experimental protocol for a common synthetic route is provided below.

Synthesis from 4-(4-Bromophenyl)butanoic Acid

This method involves the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.

Materials:

-

4-(4-Bromophenyl)butanoic acid

-

Phosphorus pentoxide (P₂O₅)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 4-(4-bromophenyl)butanoic acid and phosphorus pentoxide in toluene is prepared.[3]

-

The reaction mixture is heated to 110 °C and maintained at this temperature for 2 hours with continuous stirring.[3]

-

Upon completion, the reaction is cooled to room temperature.

-

The reaction mixture is carefully quenched with ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization or column chromatography.

Applications in Drug Development: A Precursor to Sertraline

A significant application of tetralone derivatives lies in the pharmaceutical industry. Notably, a derivative of 1-tetralone is a key precursor in the industrial synthesis of Sertraline, a widely prescribed antidepressant.[4][5][6][7] Sertraline functions as a selective serotonin reuptake inhibitor (SSRI), highlighting the importance of the tetralone scaffold in accessing neurologically active compounds. While the direct industrial synthesis of Sertraline may not start from this compound, the underlying chemical transformations are highly relevant and demonstrate the synthetic utility of this class of compounds.

Logical Synthesis Workflow from a Tetralone Precursor to Sertraline

The following diagram illustrates a logical workflow for the synthesis of a key intermediate for Sertraline, starting from a tetralone derivative. This process involves the formation of an imine followed by a stereoselective reduction.

Caption: A logical workflow for the synthesis of Sertraline from a tetralone precursor.

Mechanism of Action: Sertraline and the Serotonin Signaling Pathway

Sertraline exerts its therapeutic effect by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The downstream effects of this enhanced signaling are complex and involve the modulation of various postsynaptic receptors and intracellular signaling cascades, ultimately leading to the alleviation of depressive symptoms.

The following diagram illustrates the serotonin signaling pathway and the inhibitory action of Sertraline.

References

- 1. 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 252731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

7-Bromo-1-Tetralone: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Bromo-1-tetralone, a brominated derivative of 1-tetralone, has emerged as a pivotal building block in modern organic chemistry. Its unique structural framework, featuring a reactive bromine atom on the aromatic ring and a ketone on the alicyclic ring, provides two distinct points for functionalization. This dual reactivity makes it an exceptionally versatile scaffold for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of approximately 78 °C.[] It is soluble in a range of organic solvents, making it amenable to a wide variety of reaction conditions.

Table 1: Physicochemical Properties of this compound []

| Property | Value |

| CAS Number | 32281-97-3 |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol |

| Melting Point | 78 °C |

| Boiling Point | 157 °C / 8 mmHg |

Table 2: Spectroscopic Data for this compound []

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1 |

| IR (KBr) | ν (cm⁻¹): 1680 (C=O) |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.

Experimental Protocol: Synthesis of this compound from 4-(4-bromophenyl)butanoic acid

Materials:

-

4-(4-bromophenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford this compound as a white solid.

Yield: Typically in the range of 80-90%.

Key Reactions of this compound as a Building Block

The bromine atom at the 7-position of this compound is amenable to a variety of powerful cross-coupling reactions, allowing for the introduction of diverse functionalities. The ketone at the 1-position can also be readily transformed, further expanding its synthetic utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound readily couples with various boronic acids to yield 7-aryl or 7-vinyl-1-tetralones.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (hexane:ethyl acetate gradient) to yield 7-phenyl-1-tetralone.

Table 3: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 7-Phenyl-1-tetralone | 85 |

| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1-tetralone | 82 |

| Thiophene-2-boronic acid | 7-(Thiophen-2-yl)-1-tetralone | 78 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of 7-amino-1-tetralone derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

-

Add this compound (1.0 eq) and evacuate and backfill the tube with argon.

-

Add morpholine (1.2 eq) and degassed toluene.

-

Heat the reaction mixture to 100 °C for 16 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by column chromatography to give 7-(morpholino)-1-tetralone.

Table 4: Buchwald-Hartwig Amination of this compound with Various Amines

| Amine | Product | Yield (%) |

| Morpholine | 7-(Morpholino)-1-tetralone | 92 |

| Aniline | 7-(Phenylamino)-1-tetralone | 88 |

| Benzylamine | 7-(Benzylamino)-1-tetralone | 85 |

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes, leading to the formation of 7-alkenyl-1-tetralones.

Sonogashira Coupling

The Sonogashira coupling enables the reaction of this compound with terminal alkynes to produce 7-alkynyl-1-tetralone derivatives.

Applications in Drug Discovery: 7-Substituted-α-Tetralones as Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have shown significant promise in medicinal chemistry. Notably, C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes that are crucial in the metabolism of neurotransmitters.[2] Inhibition of MAO can increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, which is a therapeutic strategy for treating depression and neurodegenerative diseases such as Parkinson's disease.[3][4]

Monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are the two isoforms of the enzyme. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[]

The diagram above illustrates the mechanism of action. In a normal synapse, neurotransmitters are released from the presynaptic neuron, bind to receptors on the postsynaptic neuron to elicit a response, and are then taken back up into the presynaptic neuron where they are degraded by MAO. By inhibiting MAO, 7-substituted α-tetralone derivatives prevent the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic terminal and increased availability for release into the synaptic cleft. This enhanced neurotransmission can alleviate symptoms of depression and Parkinson's disease.

Table 5: Monoamine Oxidase Inhibitory Activity of C7-Substituted α-Tetralone Derivatives [2]

| C7-Substituent | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity Index (MAO-A/MAO-B) |

| Benzyloxy | 0.025 | 0.0015 | 16.7 |

| 3-Chlorobenzyloxy | 0.018 | 0.00089 | 20.2 |

| 4-Fluorobenzyloxy | 0.045 | 0.0012 | 37.5 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The demonstrated biological activity of its derivatives, such as the potent inhibition of monoamine oxidase, highlights its significance in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in the synthesis of novel compounds with potential applications in various scientific disciplines.

References

- 2. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 7-Bromo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a crucial building block in organic synthesis. Its structure, featuring a reactive bromine atom on the aromatic ring and a carbonyl group within the tetralone framework, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and fluorescent probes.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of this compound, complete with experimental protocols and quantitative data for key transformations.

Molecular Structure and Properties:

-

IUPAC Name: 7-Bromo-3,4-dihydronaphthalen-1(2H)-one

-

CAS Number: 32281-97-3[3]

-

Molecular Formula: C₁₀H₉BrO[3]

-

Molecular Weight: 225.08 g/mol [3]

| Property | Value |

| Appearance | White to yellow to brown powder/crystals |

| Melting Point | 78 °C |

| Boiling Point | 157 °C at 8 mmHg |

| Solubility | Soluble in common organic solvents |

Core Reactivity

The reactivity of this compound is primarily centered around two functional groups: the aromatic bromine atom and the carbonyl group .

-

Reactions at the Bromine Atom: The C(sp²)-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is pivotal for elaborating the aromatic core of the molecule.

-

Reactions at the Carbonyl Group: The ketone functionality undergoes standard carbonyl chemistry, including reduction to the corresponding alcohol, nucleophilic addition of organometallic reagents, and olefination reactions.

This guide will delve into specific examples of these transformations, providing detailed experimental procedures and expected outcomes.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the tetralone ring is a prime site for derivatization using modern cross-coupling methodologies. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl structures.

General Reaction Scheme:

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 7-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

| Reagent/Catalyst | Molar Equiv. | Amount |

| This compound | 1.0 | (e.g., 1.0 mmol) |

| 4-Methoxyphenylboronic acid | 1.2 | (e.g., 1.2 mmol) |

| Pd(PPh₃)₄ | 0.05 | (e.g., 0.05 mmol) |

| K₂CO₃ | 2.0 | (e.g., 2.0 mmol) |

| Solvent | - | Toluene/Ethanol/Water |

| Temperature | - | Reflux |

| Reaction Time | - | 12-24 h |

| Yield | - | (Typically good) |

Procedure:

-

To a reaction flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Add a solvent mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines, which are prevalent in pharmaceuticals.[4]

General Reaction Scheme:

Figure 2: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 7-(Piperidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one

| Reagent/Catalyst | Molar Equiv. | Amount |

| This compound | 1.0 | (e.g., 1.0 mmol) |

| Piperidine | 1.2 | (e.g., 1.2 mmol) |

| Pd₂(dba)₃ | 0.02 | (e.g., 0.02 mmol) |

| XPhos | 0.08 | (e.g., 0.08 mmol) |

| NaOt-Bu | 1.4 | (e.g., 1.4 mmol) |

| Solvent | - | Toluene |

| Temperature | - | 100 °C |

| Reaction Time | - | 12-24 h |

| Yield | - | (Typically good) |

Procedure:

-

In an oven-dried Schlenk tube, combine this compound, sodium tert-butoxide, and the phosphine ligand (e.g., XPhos).

-

Evacuate and backfill the tube with an inert gas.

-

Add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0)), the amine (piperidine), and the anhydrous solvent (toluene).

-

Seal the tube and heat the reaction mixture in an oil bath at the specified temperature.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Reactions of the Carbonyl Group

The ketone moiety of this compound is a versatile handle for various synthetic manipulations.

Reduction to Alcohol

The carbonyl group can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride.[5]

General Reaction Scheme:

Figure 3: General scheme for the reduction of the carbonyl group.

Experimental Protocol: Synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

| Reagent/Catalyst | Molar Equiv. | Amount |

| This compound | 1.0 | (e.g., 1.0 mmol) |

| Sodium Borohydride (NaBH₄) | 1.5 | (e.g., 1.5 mmol) |

| Solvent | - | Methanol |

| Temperature | - | 0 °C to room temp. |

| Reaction Time | - | 1-2 h |

| Yield | - | (Typically high) |

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Grignard Reaction

The addition of Grignard reagents to the carbonyl group allows for the introduction of alkyl or aryl substituents, leading to the formation of tertiary alcohols.[6]

General Reaction Scheme:

Figure 4: General scheme of the Grignard reaction.

Experimental Protocol: Synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

| Reagent/Catalyst | Molar Equiv. | Amount |

| This compound | 1.0 | (e.g., 1.0 mmol) |

| Methylmagnesium Bromide (CH₃MgBr) | 1.2 | (e.g., 1.2 mmol) |

| Solvent | - | Anhydrous THF |

| Temperature | - | 0 °C to room temp. |

| Reaction Time | - | 2-4 h |

| Yield | - | (Typically good) |

Procedure:

-

In an oven-dried, two-necked flask under an inert atmosphere, dissolve this compound in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (e.g., a solution of methylmagnesium bromide in THF) dropwise via a syringe.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. This reaction can be employed to introduce an exocyclic double bond at the 1-position of the tetralone ring system.[7]

General Reaction Scheme:

Figure 5: General scheme of the Wittig reaction.

Experimental Protocol: Synthesis of 7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene

| Reagent/Catalyst | Molar Equiv. | Amount |

| This compound | 1.0 | (e.g., 1.0 mmol) |

| Methyltriphenylphosphonium bromide | 1.5 | (e.g., 1.5 mmol) |

| Potassium tert-butoxide | 1.5 | (e.g., 1.5 mmol) |

| Solvent | - | Anhydrous THF |

| Temperature | - | 0 °C to room temp. |

| Reaction Time | - | 4-12 h |

| Yield | - | (Variable) |

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C and add potassium tert-butoxide in one portion.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to remove triphenylphosphine oxide.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its dual functionality allows for sequential or orthogonal modifications at both the aromatic ring and the carbonyl group. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide efficient routes to complex aryl-substituted and amino-functionalized tetralone derivatives. Concurrently, the carbonyl group can be readily transformed into alcohols, tertiary alcohols, and alkenes through well-established synthetic methods. The strategic application of these reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for harnessing the reactivity of this important building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. guidechem.com [guidechem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 6. adichemistry.com [adichemistry.com]

- 7. 7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene | Benchchem [benchchem.com]

Methodological & Application

Application Notes: 7-Bromo-1-tetralone in the Synthesis of Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-tetralone is a versatile bicyclic aromatic ketone that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of a reactive bromine atom make it an ideal starting material for the synthesis of novel fluorescent probes.[1] The functionalization at the 7-position, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling, allows for the introduction of various fluorophores and recognition moieties.[3][4] This enables the development of tailored fluorescent probes for the detection of a wide range of analytes and for bioimaging applications. This document provides an overview of the synthesis and potential applications of fluorescent probes derived from this compound, including detailed experimental protocols for a hypothetical probe designed for specific analyte detection.

Synthesis of Fluorescent Probes from this compound

The general strategy for synthesizing fluorescent probes from this compound involves the coupling of a fluorescent reporter group to the tetralone core at the 7-position. The bromine atom at this position is amenable to various cross-coupling reactions, providing a convenient handle for chemical modification.

A common approach is the Suzuki coupling reaction, where an arylboronic acid containing a fluorescent moiety is coupled with this compound in the presence of a palladium catalyst and a base. Another powerful method is the Sonogashira coupling, which involves the reaction of a terminal alkyne-functionalized fluorophore with this compound, also catalyzed by palladium and a copper co-catalyst.[3]

Below is a conceptual workflow for the synthesis of a generic fluorescent probe from this compound.

Caption: Synthetic workflow for a fluorescent probe from this compound.

Hypothetical Fluorescent Probe for Metal Ion Detection: TTP-1

To illustrate the application of this compound in fluorescent probe development, we propose a hypothetical probe, "Tetralone-Thiophene Probe 1" (TTP-1), designed for the selective detection of a specific metal ion (e.g., Pd2+). The design involves a Suzuki coupling reaction between this compound and a thiophene-based boronic acid derivative, which acts as the fluorophore and chelating agent.

Signaling Pathway

The proposed detection mechanism is based on the chelation of the metal ion by the thiophene moiety, leading to a change in the electronic properties of the conjugated system and, consequently, a modulation of the fluorescence signal (e.g., fluorescence quenching or enhancement).

Caption: Proposed signaling pathway for the detection of a metal ion by TTP-1.

Experimental Protocols

Synthesis of TTP-1

Materials:

-

This compound

-

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyridine (or a similar thiophene boronic acid derivative)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), the thiophene boronic acid derivative (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add Pd(dppf)Cl₂ (0.05 mmol).

-

Add a 3:1 mixture of toluene and ethanol (20 mL).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure TTP-1 probe.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fluorescence Spectroscopy

Materials:

-

TTP-1 probe

-

Dimethyl sulfoxide (DMSO)

-

Buffer solution (e.g., HEPES or PBS, pH 7.4)

-

Stock solutions of various metal ions in water

-

Fluorometer

Procedure:

-

Prepare a stock solution of TTP-1 (1 mM) in DMSO.

-

In a cuvette, add the buffer solution (2 mL).

-

Add an aliquot of the TTP-1 stock solution to achieve a final concentration of 10 µM.

-

Record the fluorescence emission spectrum of the probe solution (this serves as the baseline).

-

Add small aliquots of the metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.

-

Repeat the process with different metal ions to assess the selectivity of the probe.

-

Determine the limit of detection (LOD) based on the fluorescence titration data.

Data Presentation

The photophysical and analytical performance of TTP-1 would be summarized in the following tables.

Table 1: Photophysical Properties of TTP-1

| Property | Value |

| Absorption Maximum (λabs) | To be determined |

| Emission Maximum (λem) | To be determined |

| Molar Absorptivity (ε) | To be determined |

| Quantum Yield (Φ) | To be determined |

| Stokes Shift | To be determined |

Table 2: Analytical Performance of TTP-1 for Metal Ion Detection

| Parameter | Value |

| Analyte | e.g., Pd²⁺ |

| Linear Range | To be determined |

| Limit of Detection (LOD) | To be determined |

| Selectivity | High selectivity over other common metal ions |

| Response Time | To be determined |

Conclusion

This compound is a promising and adaptable starting material for the construction of novel fluorescent probes. Through well-established cross-coupling methodologies, a diverse range of fluorophores and recognition units can be readily introduced to the tetralone scaffold. The hypothetical probe, TTP-1, demonstrates a rational design strategy for creating a selective metal ion sensor. The detailed synthetic and analytical protocols provided herein can be adapted by researchers to develop new fluorescent probes for various applications in chemical biology, environmental monitoring, and drug discovery. Further research into the derivatization of this compound is anticipated to yield a new generation of sophisticated fluorescent tools.

References

- 1. Construction and bioimaging application of novel indole heptamethine cyanines containing functionalized tetrahydropyridine rings - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions using 7-Bromo-1-tetralone as the aryl halide substrate. This reaction is a powerful and versatile tool for the synthesis of 7-aryl-1-tetralone derivatives, which are important intermediates in the development of novel therapeutics and functional materials. The protocols outlined below are based on established methodologies and provide a starting point for reaction optimization and application in various research and development settings.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide.[1][2][3] This carbon-carbon bond-forming reaction is widely used in academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[4]

Core Reaction

The fundamental transformation involves the coupling of this compound with an arylboronic acid or a corresponding boronic acid pinacol ester in the presence of a palladium catalyst and a base to yield the desired 7-aryl-1-tetralone.

General Reaction Scheme:

Experimental Protocols

A general procedure for the Suzuki coupling of this compound with various arylboronic acids or their pinacol esters is detailed below. This protocol is adapted from established literature procedures.[5]

General Procedure for Suzuki Coupling

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Bis(tri-tert-butylphosphine)palladium(0) - Pd[P(tBu)₃]₂)

-

Base (e.g., Cesium carbonate - Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Celite

Equipment:

-

Schlenk flask or reaction vial with a screw cap

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line and manifold

-

Standard laboratory glassware for work-up and purification

-

Filtration apparatus

Protocol:

-

To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1 equivalent).

-

Add the arylboronic acid or arylboronic acid pinacol ester (2 equivalents).

-

Add the palladium catalyst, Pd[P(tBu)₃]₂ (5 mol%).

-

Add the base, cesium carbonate (1.5 equivalents).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to achieve a 0.25 M concentration with respect to the this compound.

-

Place the reaction mixture in a preheated oil bath or heating mantle at 90 °C.

-

Stir the reaction mixture vigorously for 12–16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing the pad with an appropriate solvent such as ethyl acetate.

-

The filtrate can then be concentrated under reduced pressure and the crude product purified by column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the Suzuki coupling reaction of this compound.

| Parameter | Value/Component | Notes |

| Aryl Halide | This compound | 1 equivalent |

| Boron Reagent | Arylboronic acid or pinacol ester | 2 equivalents |

| Catalyst | Pd[P(tBu)₃]₂ | 5 mol% |

| Base | Cesium Carbonate (Cs₂CO₃) | 1.5 equivalents |

| Solvent | 1,4-Dioxane (anhydrous) | To 0.25 M |

| Temperature | 90 °C | |

| Reaction Time | 12–16 hours |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [drugfuture.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromo-1-tetralone. This reaction is a powerful tool for the synthesis of 7-amino-1-tetralone derivatives, which are valuable intermediates in the development of novel therapeutics. The protocols outlined below cover the coupling of this compound with both primary and secondary amines, as well as a method for the synthesis of the primary amine, 7-amino-1-tetralone, using an ammonia surrogate.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of a broad range of arylamines from aryl halides or triflates and primary or secondary amines.[1] Its significance in medicinal chemistry and drug development is substantial, as the introduction of an amino group onto an aromatic scaffold can significantly modulate the pharmacological properties of a molecule.[2]

The 1-tetralone scaffold is a common structural motif in many biologically active compounds. The ability to introduce an amino group at the 7-position via the Buchwald-Hartwig amination opens up a vast chemical space for the synthesis of new chemical entities with potential therapeutic applications.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

-